molecular formula C7H6N2O B578419 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one CAS No. 1258406-14-2

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one

Cat. No.: B578419
CAS No.: 1258406-14-2
M. Wt: 134.138
InChI Key: DNPWSSNLXNJAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities. It is often explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a chemoselective Suzuki–Miyaura cross-coupling reaction at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination with a secondary amine at the C-4 position, has been reported . The final step often involves deprotection, such as the removal of trimethylsilylethoxymethyl (SEM) groups .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is unique due to its specific ring fusion and the presence of a carbonyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1,2-dihydropyrrolo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWSSNLXNJAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.